

5-Bromo-6-chloro-4(3H)-pyrimidinone CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-6-chloro-4(3H)-pyrimidinone

Cat. No.: B1384301

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An In-Depth Technical Guide to **5-Bromo-6-chloro-4(3H)-pyrimidinone**: A Versatile Heterocyclic Building Block for Drug Discovery

Introduction

5-Bromo-6-chloro-4(3H)-pyrimidinone is a halogenated heterocyclic compound belonging to the pyrimidinone family. Its unique structural arrangement, featuring a pyrimidine core with reactive bromine and chlorine substituents, makes it a valuable intermediate in medicinal chemistry and organic synthesis.^{[1][2]} The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic the endogenous nucleic acid bases and interact with various biological targets through hydrogen bonding and other non-covalent interactions.^[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **5-Bromo-6-chloro-4(3H)-pyrimidinone**, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental properties of **5-Bromo-6-chloro-4(3H)-pyrimidinone** are summarized in the table below. While some physical properties like melting and boiling points are not extensively reported in publicly available literature, the key identifiers and molecular attributes are well-documented.

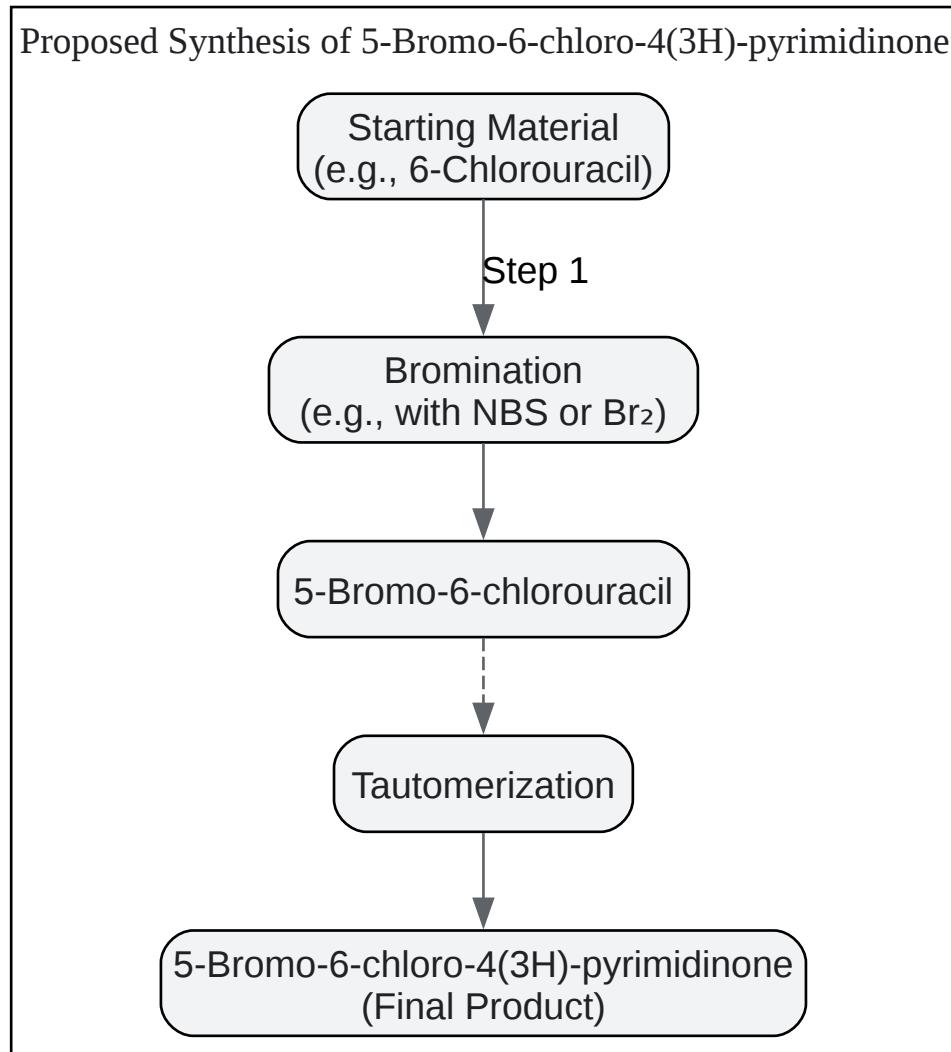
Property	Value	Source
CAS Number	89089-19-0	[4] [5] [6]
Molecular Formula	C ₄ H ₂ BrCIN ₂ O	[4] [5]
Molecular Weight	209.43 g/mol	[4]
MDL Number	MFCD09999225	[4]
Storage Temperature	Store in a cool, dry place	[7]

Synthesis and Mechanism

While specific, detailed synthetic procedures for **5-Bromo-6-chloro-4(3H)-pyrimidinone** are not readily available in the provided search results, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common approach to substituted pyrimidinones involves the cyclization of a suitable three-carbon precursor with a urea or thiourea derivative, followed by halogenation.

A potential synthetic pathway could start from a readily available pyrimidine precursor, such as 6-chlorouracil, which can then be brominated. The regioselectivity of the bromination would be a critical step to control.

Below is a conceptual workflow for the synthesis of **5-Bromo-6-chloro-4(3H)-pyrimidinone**.



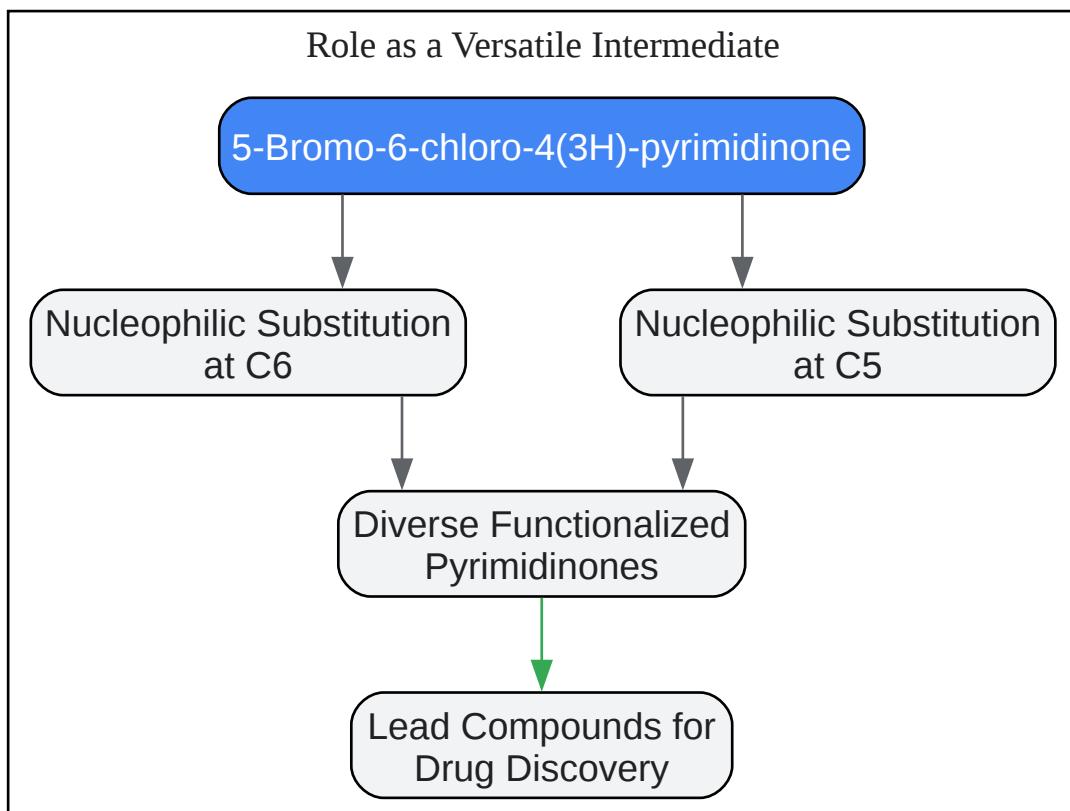
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Caption: Proposed synthetic workflow for **5-Bromo-6-chloro-4(3H)-pyrimidinone**.

Reactivity and Applications in Drug Discovery

The chemical reactivity of **5-Bromo-6-chloro-4(3H)-pyrimidinone** is dominated by the presence of the two halogen atoms at positions 5 and 6 of the pyrimidine ring. These halogens can undergo nucleophilic substitution reactions, making the molecule a versatile scaffold for the introduction of various functional groups.^[1] This reactivity is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.

The pyrimidine core is a prevalent motif in a multitude of approved drugs, and its derivatives have shown a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3] For instance, pyrimidine derivatives are key components in the development of kinase inhibitors, which are a major class of anticancer drugs.[2] The bromo and chloro substituents on the pyrimidine ring of **5-Bromo-6-chloro-4(3H)-pyrimidinone** can be selectively displaced to build more complex molecules with desired pharmacological profiles.



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Caption: Conceptual diagram illustrating the utility of **5-Bromo-6-chloro-4(3H)-pyrimidinone** as a versatile intermediate in the synthesis of diverse functionalized pyrimidinones for drug discovery.

Hypothetical Experimental Protocol: Synthesis of **5-Bromo-6-chloro-4(3H)-pyrimidinone**

The following is a hypothetical, step-by-step protocol for the synthesis of **5-Bromo-6-chloro-4(3H)-pyrimidinone** based on general organic chemistry principles for similar compounds.

Materials:

- 6-Chlorouracil
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF), anhydrous
- Stir bar
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Ice bath
- Filtration apparatus

Procedure:

- To a clean, dry round-bottom flask equipped with a stir bar, add 6-chlorouracil (1.0 eq).
- Add anhydrous DMF to dissolve the starting material.
- Slowly add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.
- Attach a reflux condenser and heat the reaction mixture to 60-70 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.

- Dry the product under vacuum to obtain **5-Bromo-6-chloro-4(3H)-pyrimidinone**.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- ^1H NMR: To confirm the presence and position of the proton on the pyrimidine ring.
- ^{13}C NMR: To identify the carbon skeleton of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Bromo-6-chloro-4(3H)-pyrimidinone** is not provided in the search results, general precautions for handling halogenated heterocyclic compounds should be followed. Based on SDS information for similar compounds, the following safety measures are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[8\]](#)
- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area.[\[8\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[7\]](#)[\[8\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant.[\[8\]](#)

It is imperative to consult the specific SDS for the compound before handling.

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- To cite this document: BenchChem. [5-Bromo-6-chloro-4(3H)-pyrimidinone CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1384301#5-bromo-6-chloro-4-3h-pyrimidinone-cas-number-and-properties\]](https://www.benchchem.com/product/b1384301#5-bromo-6-chloro-4-3h-pyrimidinone-cas-number-and-properties)

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